molecular formula C8H16N2O2S B124082 (S)-2-(tert-Butoxycarbonylamino)propanethioamide CAS No. 141041-86-3

(S)-2-(tert-Butoxycarbonylamino)propanethioamide

Cat. No. B124082
M. Wt: 204.29 g/mol
InChI Key: WNBYIVHXPVFKHC-YFKPBYRVSA-N
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Description

The compound “(S)-2-(tert-Butoxycarbonylamino)propanethioamide” likely contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group . The Boc group is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The compound likely has a chiral center at the 2-position of the propanethioamide backbone due to the “(S)” designation in its name. The Boc group is a bulky group that could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, a process known as deprotection . The thioamide group might participate in various reactions, but its reactivity can be quite different from regular amides due to the presence of sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The Boc group is quite hydrophobic, so the compound might have low solubility in water . The presence of the polar thioamide could somewhat increase its solubility .

Safety And Hazards

As with any chemical compound, handling “(S)-2-(tert-Butoxycarbonylamino)propanethioamide” would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted if available .

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s a synthetic intermediate, research might focus on optimizing its synthesis and incorporation into larger molecules . If it’s a bioactive compound, studies could investigate its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-sulfanylidenepropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYIVHXPVFKHC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-Butoxycarbonylamino)propanethioamide

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